molecular formula C30H32N4O4S2 B3556091 1,1'-(1,5-naphthalenediyldisulfonyl)bis(4-phenylpiperazine)

1,1'-(1,5-naphthalenediyldisulfonyl)bis(4-phenylpiperazine)

Cat. No. B3556091
M. Wt: 576.7 g/mol
InChI Key: YEDBALOBNVOEEK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1,1'-(1,5-naphthalenediyldisulfonyl)bis(4-phenylpiperazine), commonly known as NDSB-256, is a chemical compound that has been widely used in scientific research. It is a sulfonamide-based compound that has been found to have various biochemical and physiological effects.

Mechanism of Action

NDSB-256 binds to the sulfonylurea receptor subunit of the KATP channel, causing channel closure and inhibition of potassium efflux. This leads to membrane depolarization and calcium influx, which triggers insulin secretion in pancreatic beta cells. In cardiac cells, NDSB-256 has been found to increase contractility by enhancing calcium influx.
Biochemical and Physiological Effects:
NDSB-256 has been found to have various biochemical and physiological effects. It has been shown to increase insulin secretion in pancreatic beta cells, enhance cardiac contractility, and protect against ischemia-reperfusion injury in the heart. It has also been found to inhibit platelet aggregation and reduce inflammation.

Advantages and Limitations for Lab Experiments

One of the advantages of using NDSB-256 in lab experiments is its potency and specificity for the KATP channel. It has also been found to be stable in aqueous solutions and can be easily synthesized. However, one of the limitations is its potential toxicity at high concentrations. It can also be difficult to obtain in large quantities.

Future Directions

There are several future directions for the use of NDSB-256 in scientific research. One area of interest is its potential use in the treatment of diabetes. NDSB-256 has been found to enhance insulin secretion and could be used to develop new therapies for diabetes. Another area of interest is its potential use in the treatment of cardiac diseases. NDSB-256 has been found to enhance cardiac contractility and protect against ischemia-reperfusion injury. It could be used to develop new therapies for heart failure and other cardiac diseases. Additionally, NDSB-256 could be used to study the role of KATP channels in other physiological processes, such as neuronal function and cancer cell growth.
Conclusion:
In conclusion, NDSB-256 is a sulfonamide-based compound that has been widely used in scientific research. It has been found to be a potent inhibitor of the KATP channel and has various biochemical and physiological effects. Its potential use in the treatment of diabetes and cardiac diseases makes it an area of interest for future research. However, its potential toxicity at high concentrations and difficulty in obtaining large quantities are limitations that need to be addressed.

Scientific Research Applications

NDSB-256 has been used in various scientific research studies. It has been found to be a potent inhibitor of the ATP-sensitive potassium (KATP) channel. This channel is involved in regulating insulin secretion and cardiac function. NDSB-256 has been used to study the role of KATP channels in various physiological processes.

properties

IUPAC Name

1-phenyl-4-[5-(4-phenylpiperazin-1-yl)sulfonylnaphthalen-1-yl]sulfonylpiperazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H32N4O4S2/c35-39(36,33-21-17-31(18-22-33)25-9-3-1-4-10-25)29-15-7-14-28-27(29)13-8-16-30(28)40(37,38)34-23-19-32(20-24-34)26-11-5-2-6-12-26/h1-16H,17-24H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YEDBALOBNVOEEK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=CC=CC=C2)S(=O)(=O)C3=CC=CC4=C3C=CC=C4S(=O)(=O)N5CCN(CC5)C6=CC=CC=C6
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H32N4O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

576.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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